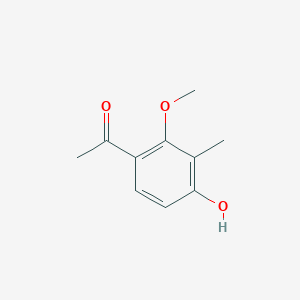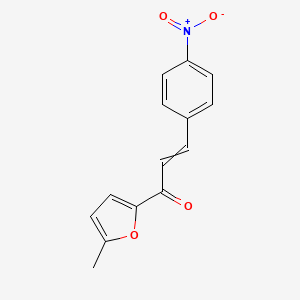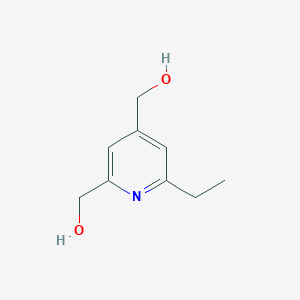
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate: is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups (two butyl groups and one methyl group) and a butan-1-aminium group. The hydrogen carbonate anion (HCO₃⁻) balances the positive charge on the nitrogen. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Alkylation of Tertiary Amines: : The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate typically involves the alkylation of tertiary amines. A common method is the reaction of N,N-dibutylamine with methyl iodide in the presence of a base such as sodium carbonate. The reaction proceeds as follows: [ \text{N,N-Dibutylamine} + \text{Methyl iodide} \rightarrow \text{N,N-Dibutyl-N-methylamine} + \text{Sodium iodide} ] The resulting N,N-Dibutyl-N-methylamine is then reacted with butan-1-amine to form the desired quaternary ammonium compound.
-
Quaternization Reaction: : Another method involves the quaternization of N,N-dibutyl-N-methylamine with butyl bromide in the presence of a solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate can undergo oxidation reactions, particularly at the nitrogen atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydrogen carbonate anion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the quaternary ammonium compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions that would otherwise be slow or inefficient.
Biology
In biological research, this compound is used to study the effects of quaternary ammonium compounds on cell membranes. It can disrupt membrane integrity, making it useful in experiments involving cell lysis or membrane permeability studies.
Medicine
In medicine, quaternary ammonium compounds are explored for their antimicrobial properties. This compound is investigated for its potential use in disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of cleaning agents and detergents. Its ability to disrupt lipid membranes makes it effective in removing grease and other hydrophobic substances.
Mecanismo De Acción
The mechanism by which N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate exerts its effects involves the interaction with lipid membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption. This can result in cell lysis or increased membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is unique due to the presence of the hydrogen carbonate anion. This anion can participate in buffering reactions, making the compound useful in applications where pH control is important. Additionally, the hydrogen carbonate anion can be easily replaced by other anions, allowing for the synthesis of a variety of quaternary ammonium salts with different properties.
Propiedades
Número CAS |
112306-92-0 |
|---|---|
Fórmula molecular |
C14H31NO3 |
Peso molecular |
261.40 g/mol |
Nombre IUPAC |
hydrogen carbonate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.CH2O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3)4/h5-13H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
MZQIOUYNRZBDFO-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.C(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



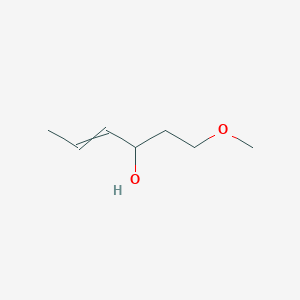
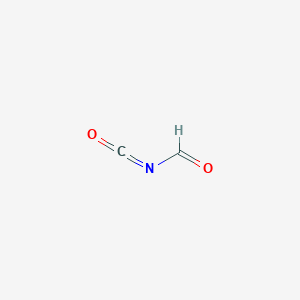
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
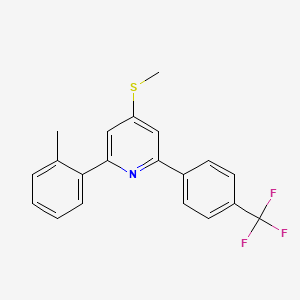


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

